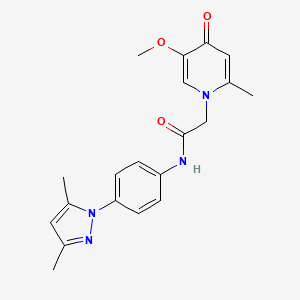![molecular formula C14H12BrClN2 B13354049 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine](/img/structure/B13354049.png)
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and chlorination of a benzo[5,6]cyclohepta[1,2-b]pyridine precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis approach to improve yield and efficiency. For example, a selective reduction followed by bromination and deamination can be employed to produce the desired compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct pharmacological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amine derivatives, while oxidation can produce ketones or carboxylic acids .
Applications De Recherche Scientifique
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of farnesyl protein transferase inhibitors, which are potential antitumor agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine involves its interaction with specific molecular targets. For instance, as a farnesyl protein transferase inhibitor, it prevents the post-translational modification of proteins involved in cell signaling pathways, thereby inhibiting tumor growth . The compound’s structure allows it to bind selectively to the enzyme’s active site, blocking its activity.
Propriétés
Formule moléculaire |
C14H12BrClN2 |
|---|---|
Poids moléculaire |
323.61 g/mol |
Nom IUPAC |
6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-12-amine |
InChI |
InChI=1S/C14H12BrClN2/c15-10-5-9-1-3-11-8(6-13(9)18-7-10)2-4-12(16)14(11)17/h2,4-5,7H,1,3,6,17H2 |
Clé InChI |
IFYPXCSDVIFHFF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC3=C1C=C(C=N3)Br)C=CC(=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


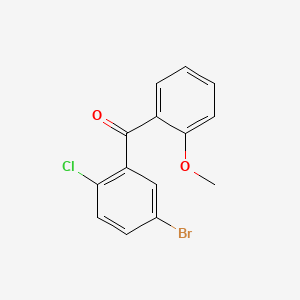
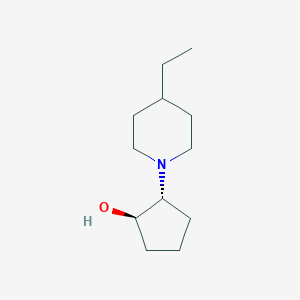
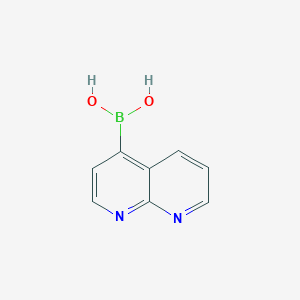
![N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13353984.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353991.png)
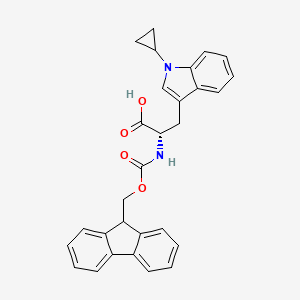


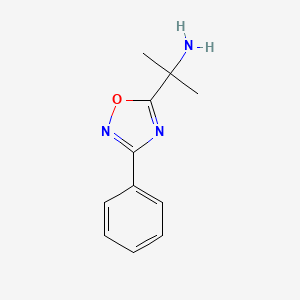
![2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13354012.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354024.png)
![2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13354032.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13354034.png)
